molecular formula C17H21N3O2 B11151745 3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone

3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone

Cat. No.: B11151745
M. Wt: 299.37 g/mol
InChI Key: AENMCXMYMLLMTQ-UHFFFAOYSA-N
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Description

3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-(1-azepanyl)-3-oxopropyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 3-(1-azepanyl)-3-oxopropyl Group: This step involves the alkylation of the quinazolinone core with a suitable azepane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinazolinone analogs.

Scientific Research Applications

3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1-azepanyl)-3-oxopropyl]-4(3H)-quinazolinone stands out due to its unique quinazolinone core and the presence of the 3-(1-azepanyl)-3-oxopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-[3-(azepan-1-yl)-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C17H21N3O2/c21-16(19-10-5-1-2-6-11-19)9-12-20-13-18-15-8-4-3-7-14(15)17(20)22/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

AENMCXMYMLLMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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